molecular formula C3H5ClN2S B1404317 Isothiazol-3-amine hydrochloride CAS No. 1955506-86-1

Isothiazol-3-amine hydrochloride

Cat. No. B1404317
M. Wt: 136.6 g/mol
InChI Key: IKYMHGHCLCVIGU-UHFFFAOYSA-N
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Description

Isothiazol-3-amine hydrochloride is a derivative of Isothiazole . Isothiazole, or 1,2-thiazole, is an organic compound consisting of a five-membered ring that contains an atom of sulfur and nitrogen . The ring is unsaturated and features an S-N bond .


Synthesis Analysis

Most of the synthetic approaches related to the synthesis of isothiazol-3-ones start from the cyclization of amides that are readily prepared from cheap carboxylic acid precursors available from a wide range of chemical suppliers .


Molecular Structure Analysis

Isothiazol-3-amine has a molecular formula of C3H4N2S . It is a five-membered heteroaromatic compound that is considered to be derived from thiophene, in which the second position is occupied by a nitrogen atom .


Chemical Reactions Analysis

Isothiazol-3-amine hydrochloride has been used in the synthesis of various derivatives with potential biological activities. For instance, it has been used in the synthesis of pseudo-saccharine amines derivatives, which have shown significant antibacterial activity.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : Isothiazol-3-amine hydrochloride derivatives, such as 3-Amino-1,2-benzisothiazole-1,1-dioxides and 3-Aminothieno[3,4-d]-isothiazole-1,1-dioxides, have been synthesized using phosphorus pentoxide and N,N-dimethylcyclohexylamine, which are significant in organic synthesis (Jensen & Pedersen, 1981).
  • Isothiazole- and Isoxazolecarboxamides : Research has been conducted on developing synthetic approaches to functionally substituted isothiazole- and isoxazolecarboxamides, highlighting their significance in organic compound synthesis (Dikusar et al., 2019).

Biological Applications

  • Antibacterial Activity : Some new 2-Isothiazoline derivatives synthesized from chalcone have been screened for antibacterial activity, showcasing their potential in medicinal applications (Naik, 2017).
  • Bioactive Substance Synergists : Isothiazoles have been found to be synergists of bioactive substances, potentially reducing the doses of drugs used in cancer chemotherapy, indicating their role in enhancing drug efficacy (Kletskov et al., 2019).

Material Science and Catalysis

  • Photophysical Properties : The photophysical properties of fully substituted 1H-1,2,4-triazol-3-amines synthesized from isothiazol-3-amine hydrochloride and related compounds have been investigated, suggesting potential applications in optical materials (Guo et al., 2021).
  • Isothiazolium Salts Preparation : Research on the preparation of isothiazolium salts from primary amines has implications in the development of new materials and chemical processes (Mckinnon & Robak, 1968).

Miscellaneous Applications

  • Reaction with Amines : Studies on the reaction of isothiazolones with amines in industrial contexts, such as water cooling towers and cosmetics, demonstrate its industrial utility (Ghosh, 1999).

Safety And Hazards

Isothiazol-3-amine hydrochloride may pose some safety hazards. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

1,2-thiazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2S.ClH/c4-3-1-2-6-5-3;/h1-2H,(H2,4,5);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYMHGHCLCVIGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSN=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isothiazol-3-amine hydrochloride

CAS RN

1955506-86-1
Record name 1,2-thiazol-3-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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